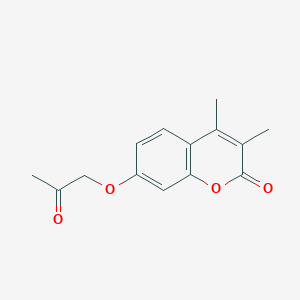

3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and industry. The unique structure of this compound makes it an interesting subject for scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the reaction of 3,4-dimethylcoumarin with 2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors and employing green chemistry principles to minimize waste and improve yield. The use of catalysts and environmentally friendly solvents can also enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-oxopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted chromen-2-one derivatives .

科学的研究の応用

3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

Industry: It is used in the production of dyes, perfumes, and other industrial chemicals.

作用機序

The mechanism of action of 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

類似化合物との比較

Similar Compounds

3,4-dimethyl-7-(2-oxocyclohexyl)oxychromen-2-one: This compound has a similar structure but with a cyclohexyl group instead of a propoxy group.

3-benzyl-4-methyl-7-(2-oxopropoxy)chromen-2-one: This compound features a benzyl group at the 3-position, providing different chemical and biological properties.

Uniqueness

3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

生物活性

3,4-Dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one, a member of the coumarin family, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections will delve into its biological mechanisms, research findings, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H14O4 with a molecular weight of 246.259 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Density | 1.188 g/cm³ |

| Boiling Point | 412.3 ºC at 760 mmHg |

| Melting Point | Not Available |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory and cancer pathways, thus modulating metabolic processes.

- Receptor Binding : The compound can bind to various receptors, influencing cellular signaling pathways crucial for maintaining homeostasis and regulating cell growth.

- DNA Interaction : There is potential for interaction with DNA, affecting gene expression and cellular functions.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies have shown that the compound induces apoptosis in cancer cells through both extrinsic and intrinsic pathways. This was evidenced by increased activation of caspases and changes in mitochondrial membrane potential .

- A study reported an IC50 value of approximately 8.46 µM against HepG2 cells, highlighting its effectiveness as a potential anticancer agent .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

- It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response.

- Experimental models have demonstrated reduced inflammation markers upon treatment with this compound.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored:

- Studies suggest that it exhibits activity against a range of bacterial strains, indicating its potential as an antimicrobial agent.

Case Studies

-

Anticancer Study on HepG2 Cells :

- Objective : To evaluate the cytotoxic effects of the compound.

- Methodology : HepG2 cells were treated with varying concentrations of the compound.

- Results : Significant apoptosis was observed with an IC50 value of 8.46 µM. Mechanistic studies revealed activation of caspases and modulation of p53 levels .

-

Anti-inflammatory Assessment :

- Objective : To determine the impact on inflammatory markers.

- Methodology : In vitro assays measuring cytokine levels post-treatment.

- Results : A notable decrease in TNF-alpha and IL-6 levels was recorded, supporting its anti-inflammatory potential.

特性

IUPAC Name |

3,4-dimethyl-7-(2-oxopropoxy)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-8(15)7-17-11-4-5-12-9(2)10(3)14(16)18-13(12)6-11/h4-6H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDJHHFMPSBOKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358039 |

Source

|

| Record name | 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156006-10-9 |

Source

|

| Record name | 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。